(1S,5R)-N,N-dimethyl-6-(1-propylpyrazol-4-yl)sulfonyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide
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Overview
Description
(1S,5R)-N,N-dimethyl-6-(1-propylpyrazol-4-yl)sulfonyl-3,6-diazabicyclo[322]nonane-3-carboxamide is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-N,N-dimethyl-6-(1-propylpyrazol-4-yl)sulfonyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common synthetic routes may include:
Formation of the Bicyclic Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Functionalization: Introduction of the N,N-dimethyl and sulfonyl groups, as well as the propylpyrazol moiety, through various organic reactions such as alkylation, sulfonylation, and coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-N,N-dimethyl-6-(1-propylpyrazol-4-yl)sulfonyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and various catalysts can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
(1S,5R)-N,N-dimethyl-6-(1-propylpyrazol-4-yl)sulfonyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Pharmacology: It may be studied for its biological activity and potential therapeutic effects.
Materials Science: The compound’s properties could be explored for use in advanced materials, such as polymers or nanomaterials.
Chemical Biology: It can be used as a probe to study biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of (1S,5R)-N,N-dimethyl-6-(1-propylpyrazol-4-yl)sulfonyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **(1S,5R)-7-[4-(2-fluorophenyl)phenyl]-3-[(1-methyl-4-imidazolyl)sulfonyl]-3,6-diazabicyclo[3.1.1]heptane
- **4-[4-[(1S,5R)-3-(4-fluorophenyl)sulfonyl-3,6-diazabicyclo[3.1.1]heptan-7-yl]phenyl]benzonitrile
- **(1S,5R)-7-[4-(2-methylphenyl)phenyl]-3-(phenylmethyl)sulfonyl-3,6-diazabicyclo[3.1.1]heptane
Uniqueness
The uniqueness of (1S,5R)-N,N-dimethyl-6-(1-propylpyrazol-4-yl)sulfonyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide lies in its specific functional groups and the arrangement of its bicyclic structure. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(1S,5R)-N,N-dimethyl-6-(1-propylpyrazol-4-yl)sulfonyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O3S/c1-4-7-20-12-15(8-17-20)25(23,24)21-10-13-5-6-14(21)11-19(9-13)16(22)18(2)3/h8,12-14H,4-7,9-11H2,1-3H3/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFZGOQMDWPYKY-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)S(=O)(=O)N2CC3CCC2CN(C3)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C=C(C=N1)S(=O)(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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